molecular formula C23H18N4O6S2 B12138328 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzenesulfonamide

4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzenesulfonamide

Cat. No.: B12138328
M. Wt: 510.5 g/mol
InChI Key: TVVPDARIYOAYLZ-NDENLUEZSA-N
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Description

4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzenesulfonamide typically involves multiple steps. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-haloketones to yield the thiazolo[3,2-b][1,2,4]triazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the thiazolo[3,2-b][1,2,4]triazole core and the combination of furan-2-yl and benzenesulfonamide groups contribute to its diverse range of applications and potential therapeutic benefits .

Properties

Molecular Formula

C23H18N4O6S2

Molecular Weight

510.5 g/mol

IUPAC Name

4-[5-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]furan-2-yl]benzenesulfonamide

InChI

InChI=1S/C23H18N4O6S2/c1-31-18-9-5-14(11-19(18)32-2)21-25-23-27(26-21)22(28)20(34-23)12-15-6-10-17(33-15)13-3-7-16(8-4-13)35(24,29)30/h3-12H,1-2H3,(H2,24,29,30)/b20-12-

InChI Key

TVVPDARIYOAYLZ-NDENLUEZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)S(=O)(=O)N)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)S(=O)(=O)N)SC3=N2)OC

Origin of Product

United States

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